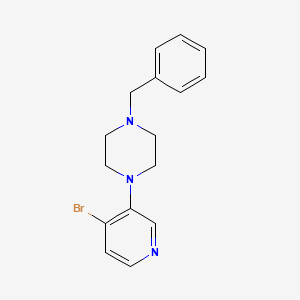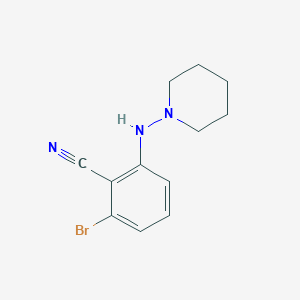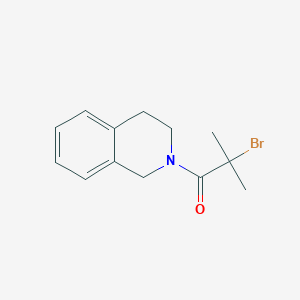
2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline
説明
“2-Bromo-2-methylpropane” is a versatile reactant in organic synthesis, facilitating the introduction of the tert-butyl group . It’s used in the synthesis of dextran macroinitiator for atom transfer radical polymerization (ATRP) by partial esterification of the hydroxyl group of the polysaccharide .
Molecular Structure Analysis
The molecular structure of “2-Bromo-2-methylpropane” has the formula (CH3)3CBr . The molecular structure of “2-Bromo-2-methylpropionic acid” has the formula (CH3)2CBrCOOH .Chemical Reactions Analysis
The hydrolysis of “2-Bromo-2-methylpropane” is often cited as a classic example of an SN1 reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-2-methylpropane” include a boiling point of 71-73 °C and a melting point of -20 °C . The physical and chemical properties of “2-Bromo-2-methylpropionic acid” include a boiling point of 198-200 °C and a melting point of 44-47 °C .科学的研究の応用
Application 1: Use in Polymer Science
- Summary of the Application: This compound is used in the synthesis of esters of 2-bromo-2-methylpropanoate of poly(oxyalkylene) polymers such as poly(ethylene glycol) or α-methyl poly(ethylene glycol). These polymers are known for their biocompatibility and biodegradability properties .
- Methods of Application or Experimental Procedures: The esters were prepared in high yields and characterized by spectroscopic and chromatographic methods (NMR, FT-IR, mass spectroscopy and SEC). The halogen chain-end group in the poly(oxyalkylene) bromine-terminated esters was characterized by MALDI-TOF MS .
- Results or Outcomes: The analysis of the mass spectra demonstrated that the analyte was transformed to unsaturated (elimination), alkoxy or hydroxyl end-groups (substitution) molecules when silver cationic agents were used. When sodium salt was used as a cationic agent, well-defined bromine-terminated macromolecules were successfully determined through MALDI-TOF MS .
Application 2: Use as ATRP Macroinitiators
- Summary of the Application: Well-characterized esters of 2-bromo-2-methylpropanoate of poly(oxyalkylene) polymers could be used as ATRP macroinitiators for the synthesis of a variety of polymeric architectures of interest as drug delivery bioconjugates .
- Methods of Application or Experimental Procedures: The esters were prepared and characterized by spectroscopic and chromatographic methods (NMR, FT-IR, mass spectroscopy and SEC). The halogen chain-end group in the poly(oxyalkylene) bromine-terminated esters was characterized by MALDI-TOF MS. The effect of the solvents (methanol or tetrahydrofuran) and the cationic agents such as silver trifluoroacetate (AgTFA), silver trifluoromethanesulfonate (AgTFS) and sodium trifluoroacetate (NaTFA) on the mass spectra was studied .
- Results or Outcomes: The analysis of the mass spectra demonstrated that the analyte was transformed to unsaturated (elimination), alkoxy or hydroxyl end-groups (substitution) molecules when silver cationic agents were used. When sodium salt was used as a cationic agent, well-defined bromine-terminated macromolecules were successfully determined through MALDI-TOF MS .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-13(2,14)12(16)15-8-7-10-5-3-4-6-11(10)9-15/h3-6H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZCRUOTCBYSED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC2=CC=CC=C2C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



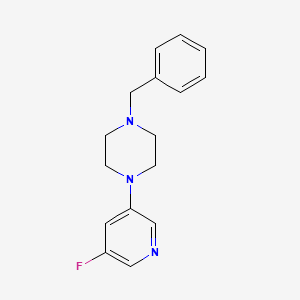
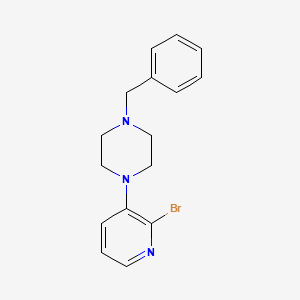
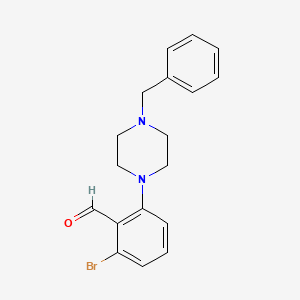
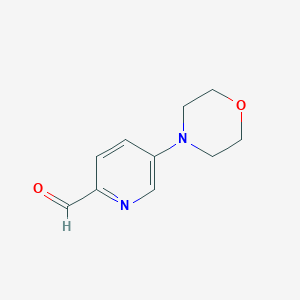
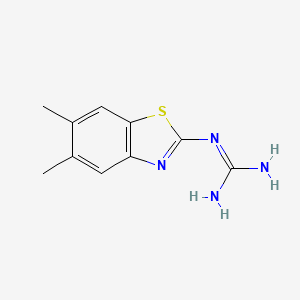
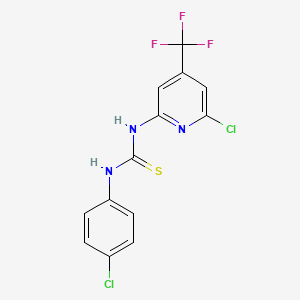
![4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol](/img/structure/B1401924.png)
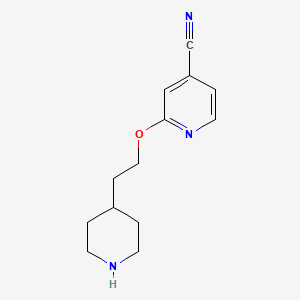
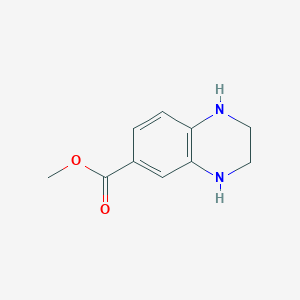
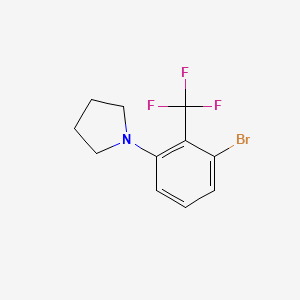
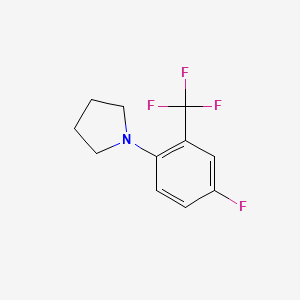
![1-[3-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1401930.png)
